"N-(3-Chloro-4-methoxyphenyl)acetamide" synthesis and properties
"N-(3-Chloro-4-methoxyphenyl)acetamide" synthesis and properties
An In-depth Technical Guide to N-(3-Chloro-4-methoxyphenyl)acetamide for Researchers and Drug Development Professionals
Introduction: A Key Intermediate in Synthetic Chemistry
N-(3-Chloro-4-methoxyphenyl)acetamide is an aromatic amide that serves as a crucial building block in the synthesis of more complex molecules. Its structure, featuring a substituted phenyl ring, makes it a valuable intermediate in the development of pharmaceutical and agrochemical compounds.[1] The presence of chloro, methoxy, and acetamido functional groups provides multiple reaction sites for further chemical transformations. This guide offers a comprehensive overview of its synthesis, properties, and handling, providing researchers with the necessary technical details to effectively utilize this compound in their work. The strategic placement of substituents on the aromatic ring is a common motif in medicinal chemistry, often employed to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Core Synthesis: Acylation of 3-Chloro-4-methoxyaniline
The most direct and widely employed method for synthesizing N-(3-Chloro-4-methoxyphenyl)acetamide is the N-acetylation of its corresponding aniline precursor, 3-chloro-4-methoxyaniline.[2] This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acetylating agent.
Reaction Mechanism and Reagent Rationale
The acetylation is typically carried out using either acetic anhydride or acetyl chloride.
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Acetic Anhydride: This reagent is often preferred due to its moderate reactivity and the fact that the reaction co-product is acetic acid, which is less corrosive than the hydrogen chloride produced when using acetyl chloride. The reaction is often performed in an aqueous medium or a suitable solvent like acetic acid.[3]
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Acetyl Chloride: While highly effective and reactive, its reaction with amines is vigorous and produces HCl. This requires the use of a base (like pyridine or sodium acetate) to neutralize the acid, which can otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
The choice between these reagents often depends on the scale of the reaction, the sensitivity of the substrate to acidic conditions, and cost considerations. For this guide, we will focus on a robust protocol using acetic anhydride. The addition of a base like sodium acetate is crucial; it acts as a buffer, neutralizing the acidic byproduct and ensuring the aniline's nitrogen remains a potent nucleophile.[4]
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide.
Materials and Equipment
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Reactants: 3-Chloro-4-methoxyaniline, Acetic Anhydride, Sodium Acetate, Hydrochloric Acid (concentrated).
-
Solvents: Deionized Water, Ethanol.
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Equipment: 250 mL Erlenmeyer flask, magnetic stirrer and stir bar, ice bath, Buchner funnel, vacuum flask, filter paper, recrystallization dish, melting point apparatus.
Step-by-Step Synthesis Procedure
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Dissolution of Amine: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of 3-chloro-4-methoxyaniline in 150 mL of water and 4.5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained. The HCl ensures the aniline, which is sparingly soluble in water, dissolves by forming the soluble hydrochloride salt.[4]
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Preparation of Reagent Solutions:
-
In a separate beaker, measure 6.0 mL of acetic anhydride.
-
In another beaker, prepare a solution of 5.5 g of sodium acetate in 30 mL of water.
-
-
Acetylation Reaction: To the stirred solution of the amine hydrochloride, add the 6.0 mL of acetic anhydride in one portion. Immediately follow this by adding the sodium acetate solution.
-
Precipitation and Isolation: A white precipitate of N-(3-Chloro-4-methoxyphenyl)acetamide should form rapidly. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any unreacted salts and impurities.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture to yield the purified product as colorless crystals.[1]
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the melting point and characterize using spectroscopic methods (NMR, IR, MS).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide.
Physicochemical and Spectroscopic Properties
The identity and purity of the synthesized compound are confirmed through analysis of its physical and spectral properties.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [5][6] |
| Molecular Weight | 199.64 g/mol | [5] |
| Appearance | Colorless to beige solid | [7] |
| SMILES | CC(=O)NC1=CC(=C(C=C1)OC)Cl | [6] |
| InChIKey | WNOVNNUWOUKIOL-UHFFFAOYSA-N | [5][6] |
| LogP (predicted) | 1.8 | [5][6] |
Spectroscopic Profile
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¹H NMR (DMSO-d₆):
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~10.0-10.3 ppm (s, 1H): Amide N-H proton.
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~7.5-7.8 ppm (m, 2H): Aromatic protons ortho and meta to the acetamido group.
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~7.0-7.2 ppm (d, 1H): Aromatic proton ortho to the methoxy group.
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~3.8 ppm (s, 3H): Methoxy (O-CH₃) protons.
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~2.1 ppm (s, 3H): Acetyl (CO-CH₃) protons.
-
-
¹³C NMR (DMSO-d₆):
-
~168-169 ppm: Carbonyl carbon (C=O).
-
~150-155 ppm: Aromatic carbon attached to the methoxy group.
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~130-135 ppm: Aromatic carbon attached to the nitrogen.
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~115-125 ppm: Aromatic carbons, including the carbon attached to chlorine.
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~56 ppm: Methoxy carbon (-OCH₃).
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~24 ppm: Acetyl methyl carbon (-CH₃).
-
-
FT-IR (ATR, cm⁻¹):
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~3300 cm⁻¹: N-H stretching of the amide.
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~1660-1670 cm⁻¹: C=O stretching (Amide I band).
-
~1540 cm⁻¹: N-H bending (Amide II band).
-
~1240 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
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~1030 cm⁻¹: Symmetric C-O-C stretching.
-
~800-850 cm⁻¹: C-Cl stretching.
-
-
Mass Spectrometry (ESI-MS):
-
Calculated m/z for [M+H]⁺: 200.0473 for C₉H₁₁ClNO₂⁺.[6] The presence of a chlorine atom will result in a characteristic M+2 isotopic peak at approximately one-third the intensity of the molecular ion peak.
-
Applications in Research and Development
N-arylacetamides are established intermediates in organic synthesis.[1] N-(3-Chloro-4-methoxyphenyl)acetamide is particularly useful as:
-
A Precursor for Heterocyclic Synthesis: The amide functionality can be used to direct further reactions or can participate in cyclization reactions to form various heterocyclic systems, which are common scaffolds in pharmaceuticals.
-
A Building Block in Drug Discovery: The substituted phenyl ring is a common feature in many biologically active molecules. This compound provides a ready-made scaffold that can be further modified at several positions to explore structure-activity relationships (SAR).
-
A Reference Standard: In the context of pharmaceutical manufacturing, related chlorinated acetanilides are considered potential process impurities or degradation products that require monitoring.[8][9] For instance, N-(3-chloro-4-hydroxyphenyl)acetamide is a known impurity of acetaminophen.[8]
Safety and Handling
As a chemical intermediate, proper handling of N-(3-Chloro-4-methoxyphenyl)acetamide is essential. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds provide a strong basis for safe laboratory practices.
-
General Hazards: Similar chloro-acetanilide compounds are classified as harmful if swallowed and may cause skin and eye irritation.[10] Avoid breathing dust.[11]
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] Do not let the product enter drains.
References
-
SAFETY DATA SHEET. Thermo Fisher Scientific. Available from: [Link]
-
N-(3-chloro-4-methoxyphenyl)acetamide. Stenutz. Available from: [Link]
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Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. The Royal Society of Chemistry. Available from: [Link]
-
N-(3-chloro-4-methoxyphenyl)-2-(2,4-dimethoxyphenyl)acetamide. Chemspace. Available from: [Link]
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Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available from: [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]
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N-(3-chloro-4-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide. PubChemLite. Available from: [Link]
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Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCr Journals. Available from: [Link]
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N-[4-({[(3-chloro-4-methoxybenzyl)oxy]amino}sulfonyl)phenyl]acetamide - 1H NMR Spectrum. SpectraBase. Available from: [Link]
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(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. Available from: [Link]
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N-(3-Chloro-4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]
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Figure S4. 1 H NMR, MS and IR spectra for compound 3i. ResearchGate. Available from: [Link]
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N-(3-chloro-4-methoxyphenyl)acetamide (C9H10ClNO2). PubChemLite. Available from: [Link]
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(PDF) N-(3-Chloro-4-hydroxyphenyl)acetamide. ResearchGate. Available from: [Link]
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3-Chloro-4-methoxyaniline. PubChem. Available from: [Link]
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1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available from: [Link]
- CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method. Google Patents.
Sources
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